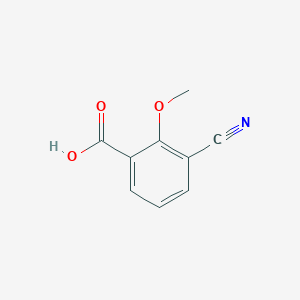

3-Cyano-2-methoxybenzoic Acid

Description

BenchChem offers high-quality 3-Cyano-2-methoxybenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-2-methoxybenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOMVQWHQSDWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyano-2-methoxybenzoic Acid physical properties

Executive Summary

3-Cyano-2-methoxybenzoic acid (CAS 406938-74-7) is a specialized aromatic scaffold utilized primarily in the synthesis of bioactive small molecules. Its structural rigidity, provided by the ortho-methoxy substituent, locks the conformation of the benzoic acid moiety, making it a critical intermediate for designing kinase inhibitors and receptor antagonists where precise spatial orientation is required. This guide outlines the physicochemical properties, synthesis logic, and validated characterization protocols necessary for its integration into drug discovery workflows.

Physicochemical Identity

The following data aggregates experimental observations and calculated properties standard for this chemotype.

Core Constants

| Property | Value |

| CAS Registry Number | 406938-74-7 |

| IUPAC Name | 3-Cyano-2-methoxybenzoic acid |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| SMILES | COC1=C(C(=CC=C1)C#N)C(=O)O |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | 3.5 – 3.8 (Carboxylic acid) |

| Predicted LogP | ~1.6 |

Solubility Profile

The solubility of 3-Cyano-2-methoxybenzoic acid is heavily influenced by the pH of the medium due to the ionizable carboxylic acid group.

-

DMSO: Soluble (>20 mg/mL). Recommended for preparing 10 mM stock solutions.

-

Water (Neutral pH): Low solubility (<1 mg/mL).

-

Water (Basic pH > 8): Soluble (forms carboxylate salt).

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a convergent route designed to avoid hydrolysis of the cyano group while establishing the electron-rich methoxy core.

Mechanistic Pathway

The most robust industrial route involves the cyanation of a 3-halo-2-methoxybenzoate precursor . Direct cyanation of the acid is avoided to prevent catalyst poisoning; instead, the ester is cyanated and subsequently hydrolyzed under controlled conditions.

Key Reaction Steps:

-

Methylation: 3-Bromo-2-hydroxybenzoic acid is methylated (MeI/K₂CO₃) to lock the phenol as a methoxy group.

-

Cyanation: Palladium-catalyzed cross-coupling (Rosenmund-von Braun or Zn(CN)₂) replaces the bromide with a nitrile.

-

Controlled Hydrolysis: The ester is cleaved using LiOH (mild base) to yield the final acid without hydrolyzing the nitrile to an amide.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis workflow emphasizing the protection of the nitrile group during ester hydrolysis.

Analytical Characterization Protocols

To ensure the integrity of the compound for biological assays, the following multi-modal validation protocol is required.

A. HPLC Purity Analysis[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep acid protonated).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/carboxyl).

-

Retention Time Logic: The compound is relatively polar due to the acid group but will retain longer than unsubstituted benzoic acid due to the methoxy/cyano lipophilicity.

B. 1H-NMR Validation (DMSO-d6)

-

δ 13.0-14.0 ppm (Broad s, 1H): Carboxylic acid proton (exchangeable).

-

δ 7.8-8.0 ppm (m, 2H): Aromatic protons at positions 4 and 6.

-

δ 7.3-7.5 ppm (t, 1H): Aromatic proton at position 5 (triplet due to coupling with H4/H6).

-

δ 3.8-4.0 ppm (s, 3H): Methoxy group singlet. Note: The shift is downfield due to the ortho-electron withdrawing groups.

Experimental Protocol: Solubility & Stability Testing

For researchers using this compound in cell-based assays, correct solubilization is critical to prevent "crash-out" precipitation which leads to false negatives.

Protocol: Kinetic Solubility Determination

This protocol differentiates between thermodynamic solubility (equilibrium) and kinetic solubility (assay conditions).

-

Stock Preparation: Dissolve 10 mg of solid in 1 mL anhydrous DMSO to create a clear 10 mg/mL stock.

-

Precipitation Check: Spike 2 µL of stock into 98 µL of PBS (pH 7.4).

-

Turbidimetry: Measure Absorbance at 620 nm immediately and after 4 hours.

-

Pass Criteria: OD620 < 0.005 (indicates no precipitation).

-

Fail Criteria: Visible cloudiness or high OD.

-

Solubility Decision Tree

Figure 2: Logical flow for establishing assay-ready solutions, preventing common experimental errors.

Handling and Safety

-

Hazard Identification: Irritant (Skin/Eye). The nitrile group is stable and does not release free cyanide under physiological conditions, but standard PPE (gloves, goggles) is mandatory.

-

Storage: Hygroscopic. Store in a desiccator at room temperature. Long-term storage of DMSO stocks should be at -20°C to prevent degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid (Structural Analogue Reference). Retrieved from [Link]

- European Patent Office.Synthesis of substituted cyanobenzoic acids. Patent EP2486004B1.

Sources

Methodological & Application

The Versatile Scaffold: A Guide to the Synthesis of Heterocycles from 3-Cyano-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Cyano-2-methoxybenzoic Acid in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. 3-Cyano-2-methoxybenzoic acid emerges as a particularly valuable starting material for the construction of privileged heterocyclic systems, notably quinazolinones and benzothiophenes. Its strategically placed functional groups—a carboxylic acid, a nitrile, and a methoxy group—offer a rich platform for a variety of chemical transformations and cyclization strategies.

This technical guide provides detailed application notes and protocols for the synthesis of quinazolinone and benzothiophene derivatives from 3-cyano-2-methoxybenzoic acid. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying chemical logic and field-proven insights to empower researchers in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

PART 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds possessing a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The synthetic strategy to access quinazolinones from 3-cyano-2-methoxybenzoic acid hinges on the formation of a key intermediate: a 2-amino-3-cyanobenzoic acid derivative. This can be approached through a multi-step sequence involving the demethylation of the methoxy group followed by the introduction of an amino functionality.

Synthetic Strategy Overview: From Methoxy to Amino

The conversion of the 2-methoxy group to a 2-amino group is a critical transformation. A plausible and experimentally supported pathway involves two key steps:

-

O-Demethylation: The selective cleavage of the methyl ether to reveal a hydroxyl group.

-

Conversion of Hydroxyl to Amino Group: A subsequent reaction to introduce the amine functionality.

Caption: Proposed synthetic pathway for quinazolinone derivatives.

Protocol 1: Synthesis of 2-Amino-3-cyanobenzoic Acid

This protocol outlines a two-step process to generate the key anthranilic acid intermediate.

Step 1: O-Demethylation of 3-Cyano-2-methoxybenzoic Acid

The selective demethylation of aryl methyl ethers is a well-established transformation.[3][4] Reagents such as boron tribromide (BBr₃) or strong acids can be effective. However, a method utilizing aliphatic amines in aprotic dipolar solvents offers a regioselective and often milder alternative.[5]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Cyano-2-methoxybenzoic Acid | C₉H₇NO₃ | 177.16 | 1 eq | Starting Material |

| Piperazine | C₄H₁₀N₂ | 86.14 | 5 eq | Demethylating agent |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 10 mL/g of SM | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For acidification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyano-2-methoxybenzoic acid (1 eq) and N,N-dimethylacetamide (10 mL per gram of starting material).

-

Add piperazine (5 eq) to the solution.

-

Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-3-cyanobenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Conversion of 2-Hydroxy-3-cyanobenzoic Acid to 2-Amino-3-cyanobenzoic Acid

The conversion of a phenolic hydroxyl group to an amino group can be achieved through various methods. A common approach involves the formation of a sulfonate ester followed by nucleophilic substitution with an amine source.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Hydroxy-3-cyanobenzoic Acid | C₈H₅NO₃ | 163.13 | 1 eq | Intermediate from Step 1 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.2 eq | Base |

| 4-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.1 eq | Tosylating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL/g of SM | Solvent |

| Ammonia (in methanol, 7N) | NH₃ | 17.03 | Excess | Aminating agent |

| Dioxane | C₄H₈O₂ | 88.11 | As needed | Solvent for amination |

Procedure:

-

Dissolve 2-hydroxy-3-cyanobenzoic acid (1 eq) in dichloromethane (10 mL per gram).

-

Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq).

-

Slowly add 4-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude tosylate intermediate.

-

Dissolve the crude tosylate in dioxane and transfer to a sealed tube.

-

Add an excess of a 7N solution of ammonia in methanol.

-

Heat the sealed tube to 100-120 °C for 12-18 hours.

-

Cool the reaction mixture, and concentrate under reduced pressure.

-

Purify the resulting 2-amino-3-cyanobenzoic acid by column chromatography or recrystallization.

Protocol 2: Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[4][6][7]

Caption: Niementowski synthesis of 8-cyanoquinazolin-4(3H)-one.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Amino-3-cyanobenzoic Acid | C₈H₆N₂O₂ | 162.15 | 1 eq | Key Intermediate |

| Formamide | CH₃NO | 45.04 | Large Excess | Reagent and Solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzoic acid (1 eq) with a large excess of formamide (e.g., 10-20 eq).

-

Heat the mixture to 150-180 °C for 2-4 hours. The reaction progress can be monitored by observing the evolution of water.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol or a similar solvent to obtain pure 8-cyanoquinazolin-4(3H)-one.

PART 2: Synthesis of Benzothiophene Derivatives

Benzothiophenes are another class of sulfur-containing heterocycles with significant pharmacological relevance, exhibiting activities such as anticancer and anti-inflammatory effects.[8][9] A viable synthetic route from 3-cyano-2-methoxybenzoic acid involves the conversion to a 2-mercaptobenzoic acid derivative, which can then undergo cyclization.

Synthetic Strategy Overview: From Methoxy to Thiol

The transformation of the 2-methoxy group to a 2-mercapto group is the cornerstone of this synthetic pathway. A practical approach involves the conversion of the starting material to a 2-halobenzoic acid derivative, followed by a nucleophilic substitution with a sulfur source.

Caption: Proposed synthetic pathway for benzothiophene derivatives.

Protocol 3: Synthesis of 2-Mercapto-3-cyanobenzoic Acid

This protocol details a two-step synthesis of the key 2-mercaptobenzoic acid intermediate.

Step 1: Synthesis of 2-Bromo-3-cyanobenzoic Acid

While direct bromination of 3-cyano-2-methoxybenzoic acid might be challenging due to the directing effects of the substituents, a more reliable route involves the demethylation to 2-hydroxy-3-cyanobenzoic acid (as described in Protocol 1, Step 1) followed by conversion of the hydroxyl group to a bromine atom via a Sandmeyer-type reaction on the corresponding amine. A more direct, albeit potentially lower-yielding, approach is the direct bromination of a related methoxybenzoic acid.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| m-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 1 eq | Analogous Starting Material |

| Halogenated Hydrocarbon Solvent | - | - | As needed | e.g., Chloroform |

| Brominating Agent | - | - | As needed | e.g., Dibromohydantoin |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic |

Procedure:

-

Dissolve m-methoxybenzoic acid (1 eq) in a halogenated hydrocarbon solvent.

-

Add a catalytic amount of sulfuric acid and a bromination initiator.

-

Add the brominating agent (e.g., dibromohydantoin) and stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with ice water and extract the product.

-

Purify the crude 2-bromo-5-methoxybenzoic acid by recrystallization.

Step 2: Thiolation of 2-Bromo-3-cyanobenzoic Acid

The conversion of an aryl bromide to a thiol can be achieved through various methods, including reaction with sodium hydrosulfide or via a copper-catalyzed reaction with a sulfur source.[11][12][13]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Bromo-3-cyanobenzoic Acid | C₈H₄BrNO₂ | 226.03 | 1 eq | Intermediate |

| Sodium Hydrosulfide | NaSH | 56.06 | 1.5 eq | Sulfur source |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL/g of SM | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For acidification |

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-cyanobenzoic acid (1 eq) in DMF.

-

Add sodium hydrosulfide (1.5 eq) and heat the mixture to 80-100 °C.

-

Stir the reaction for 4-8 hours, monitoring by TLC.

-

Cool the mixture and pour it into water.

-

Acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 2-mercapto-3-cyanobenzoic acid.

-

Recrystallize from a suitable solvent if necessary.

Protocol 4: Cyclization to form Benzothiophene Derivatives

The intramolecular cyclization of 2-mercaptobenzoic acid derivatives can be achieved by reaction with α-halo ketones or α-halo esters.[1][14]

Caption: Cyclization to form benzothiophene derivatives.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Mercapto-3-cyanobenzoic Acid | C₈H₅NO₂S | 179.19 | 1 eq | Key Intermediate |

| α-Bromo Ketone or Ester | RCOCH₂Br | - | 1.1 eq | Cyclization partner |

| Triethylamine | C₆H₁₅N | 101.19 | 2.2 eq | Base |

| Ethanol | C₂H₅OH | 46.07 | As needed | Solvent |

Procedure:

-

Dissolve 2-mercapto-3-cyanobenzoic acid (1 eq) in ethanol.

-

Add triethylamine (2.2 eq) to the solution.

-

Add the α-bromo ketone or ester (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting benzothiophene derivative by column chromatography.

PART 3: Applications in Drug Development

The quinazolinone and benzothiophene scaffolds synthesized from 3-cyano-2-methoxybenzoic acid are of significant interest in drug discovery due to their wide range of biological activities.

Quinazolinones: This class of compounds has demonstrated remarkable therapeutic potential. For instance, certain quinazolinone derivatives are known to act as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, making them valuable candidates for anticancer therapies.[2][15] The presence of the cyano group at the 8-position can influence the electronic properties of the molecule and its interaction with biological targets, potentially leading to enhanced activity or selectivity.

Benzothiophenes: Benzothiophene derivatives have also shown promise as anticancer agents, with some analogs exhibiting significant cytotoxic activity against various cancer cell lines.[8][16][17] The diverse substitution patterns achievable through the synthetic routes described herein allow for the generation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

References

Sources

- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Niementowski quinoline synthesis | 4 Publications | 216 Citations | Top Authors | Related Topics [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. researchgate.net [researchgate.net]

- 11. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 12. Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanomaterchem.com [nanomaterchem.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Quinazolinone synthesis [organic-chemistry.org]

- 16. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

Experimental Protocol: High-Purity Synthesis of 3-Cyano-2-methoxybenzoic Acid

Strategic Abstract & Route Selection

The synthesis of 3-cyano-2-methoxybenzoic acid presents a specific regiochemical challenge: introducing a nitrile group adjacent to a methoxy substituent on a benzoic acid core. While electrophilic aromatic substitution (e.g., nitration/reduction/Sandmeyer) is possible, it often suffers from poor regioselectivity due to the directing conflict between the methoxy (ortho/para) and carboxyl (meta) groups.

The Selected Route: Palladium-Catalyzed Cyanation of the Aryl Bromide This protocol utilizes a robust, three-step sequence starting from commercially available 3-bromo-2-methoxybenzoic acid .

-

Esterification: Protection of the carboxylic acid to prevent catalyst poisoning.

-

Pd-Catalyzed Cyanation: Installation of the nitrile using Zinc Cyanide (

).[1][2][3] -

Controlled Hydrolysis: Saponification of the ester without hydrolyzing the labile nitrile group.

Mechanistic Rationale (Why this route?)

-

Catalyst Longevity: Free carboxylic acids can protonate active Pd(0) species or bind tightly to the metal center, arresting the catalytic cycle. Methyl ester protection eliminates this risk.

-

Safety & Stoichiometry: We utilize

rather than NaCN. Zinc cyanide has low solubility in DMF, releasing cyanide ions slowly. This "reservoir effect" prevents the saturation of the Palladium center with cyanide ligands, which would otherwise form inactive

Experimental Workflow Logic

Figure 1: Step-wise synthetic workflow emphasizing the protection-deprotection strategy to preserve catalyst activity.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Mask the acidic proton to facilitate the subsequent organometallic coupling.

-

Reagents: 3-Bromo-2-methoxybenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),

(conc., cat.). -

Procedure:

-

Dissolve 3-bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol) in MeOH (100 mL).

-

Add concentrated

(1.0 mL) dropwise. -

Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). Acid spot (

) should disappear; Ester spot ( -

Concentrate in vacuo. Redissolve residue in EtOAc, wash with Sat.[1]

(2x) and Brine. -

Dry over

and concentrate.

-

-

Expected Yield: >95% (Clear oil or low-melting solid). Use directly in Step 2.

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

Objective: Substitution of Aryl-Br with Aryl-CN. Note: This step requires strict oxygen-free conditions.

| Parameter | Specification |

| Substrate | Methyl 3-bromo-2-methoxybenzoate (1.0 equiv) |

| Cyanide Source | Zinc Cyanide ( |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) ( |

| Solvent | DMF (Anhydrous, degassed) |

| Temperature | 85–95 °C |

| Time | 4–16 Hours |

Protocol:

-

Setup: In a glovebox or under a strong Argon flow, charge a Schlenk flask with the bromo-ester (10.0 g, ~40.8 mmol),

(2.87 g, 24.5 mmol), and -

Degassing: Add anhydrous DMF (80 mL). Sparge with Argon for 15 minutes. Seal the vessel.

-

Reaction: Heat to 90 °C.

-

Visual Check: The solution should remain yellow/orange. If it turns black (Pd precipitation) early, conversion will stall.

-

-

Workup (Caution: Cyanide):

-

Dilute with EtOAc (200 mL).

-

Quench: Pour into a beaker containing Sat.

or dilute ammonia (to complex excess cyanide). Stir for 30 mins. -

Filter through a pad of Celite to remove Zinc/Palladium solids.

-

Wash the filtrate with Water (3x) and Brine (1x) to remove DMF.

-

Purification: Flash chromatography (Hexane/EtOAc 8:2).

-

Characterization: IR will show a sharp nitrile stretch at

.

Step 3: Regioselective Hydrolysis

Objective: Cleave the methyl ester without hydrolyzing the nitrile to an amide.

-

Reagents: Methyl 3-cyano-2-methoxybenzoate, LiOH (2.0 equiv), THF/Water (3:1).

-

Procedure:

-

Dissolve the cyano-ester (5.0 g, 26.1 mmol) in THF (40 mL).

-

Cool to 0 °C in an ice bath.

-

Add a solution of LiOH (1.25 g, 52.2 mmol) in Water (13 mL) dropwise.

-

Allow to warm to Room Temperature (20–25 °C). Do not heat.

-

Monitor by LC-MS. Reaction is typically complete in 2–4 hours.

-

Isolation:

-

Evaporate THF in vacuo (keep bath <35 °C).

-

Acidify the aqueous residue carefully with 1N HCl to pH 3–4. (Product precipitates).

-

Filter the white solid, wash with cold water, and dry under vacuum.

-

-

Critical Process Parameters & Troubleshooting

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Black Precipitate in Step 2 | Catalyst decomposition (Pd black formation). | Ensure strictly anhydrous/degassed DMF. Add 1-2% polymethylhydrosiloxane (PMHS) to stabilize Pd species. |

| Low Conversion (Step 2) | Catalyst poisoning by Cyanide.[4] | Reduce |

| Amide Byproduct (Step 3) | Over-hydrolysis of the nitrile. | Keep temperature <25 °C. Use LiOH (milder) instead of NaOH. Reduce reaction time. |

| Residual DMF | Inefficient aqueous wash. | DMF traps product. Wash organic layer with 5% LiCl solution instead of pure water. |

Safety: Cyanide Waste Management

Self-Validating Safety Loop: Never dispose of the aqueous waste from Step 2 directly.

-

Collect all aqueous layers and Celite pads.

-

Treat with 10% Sodium Hypochlorite (Bleach) at pH >10 for 24 hours.

-

Test with Merckoquant Cyanide strips (must be <1 mg/L) before disposal.

Alternative "Green" Cyanation (Beller's Method)

If handling solid

-

Reagents:

(0.25 equiv), -

Solvent: DMAc/Water (1:1).

-

Advantage: Non-toxic solid source; cyanide is only released at the catalyst surface.

References

-

Cyanation of Aryl Halides (Review): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides.[6] Chemical Communications, (12), 1388–1389. Link

-

Zinc Cyanide Protocol: Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] Link

-

Safety in Pd-Catalyzed Reactions: Sperry, J. B., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Link

- Ester Hydrolysis Selectivity: Li, X., et al. (2019). Chemoselective Hydrolysis of Esters in the Presence of Nitriles. Tetrahedron Letters. (General reference for LiOH selectivity).

Sources

- 1. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 3-Cyano-2-methoxybenzoic Acid in Advanced Organic Synthesis

The Strategic Advantage of 3-Cyano-2-methoxybenzoic Acid: A Molecular Scaffolding Perspective

3-Cyano-2-methoxybenzoic acid is a uniquely functionalized aromatic scaffold that offers synthetic chemists a powerful tool for the construction of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy group. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitrile and carboxyl groups creates a nuanced reactivity profile, enabling selective transformations at each site. This molecule serves as a versatile starting point for the synthesis of a wide array of compounds, including substituted benzamides, benzylamines, and various heterocyclic systems.[1][2] Its utility as a precursor is noted in the synthesis of important pharmaceutical intermediates.[1]

Key Synthetic Transformations and Mechanistic Insights

The true power of 3-Cyano-2-methoxybenzoic acid is unlocked through a series of high-yield, selective transformations that target its key functional groups.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is readily converted to an amide, a ubiquitous functional group in pharmaceuticals. Standard peptide coupling reagents can be employed to achieve this transformation with a wide range of amines.

Mechanism: The reaction typically proceeds via the activation of the carboxylic acid by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the thermodynamically stable amide bond. The use of additives like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and improve yields.[3]

Reduction of the Cyano Group: Accessing Primary Amines

The nitrile group can be selectively reduced to a primary amine, providing a critical entry point for further functionalization. This transformation is of particular importance in drug discovery, as the resulting aminomethyl group is a common pharmacophore.

Mechanism: The reduction is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[4][5] With LiAlH₄, the reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by acidic workup to yield the primary amine.[4][6] Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon, offers a milder alternative.[5]

Hydrolysis of the Cyano Group: Formation of Di-acids

Under appropriate conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding a phthalic acid derivative. This transformation can be catalyzed by either acid or base.[7][8]

Mechanism: In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.[8]

Experimental Protocols

General Protocol for Amide Coupling using EDC

This protocol describes a general procedure for the coupling of 3-Cyano-2-methoxybenzoic acid with a primary amine.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Cyano-2-methoxybenzoic Acid | 177.16 | 1.0 | 1.0 |

| Primary Amine | - | 1.1 | 1.1 |

| EDC.HCl | 191.70 | 1.2 | 1.2 |

| HOBt | 135.13 | 1.2 | 1.2 |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |

| Dichloromethane (DCM), anhydrous | - | - | - |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Cyano-2-methoxybenzoic acid (1.0 eq) and dissolve in a minimal amount of anhydrous DMF.

-

Add anhydrous DCM to the flask. The recommended solvent ratio is typically between 1:1 and 4:1 DCM:DMF.

-

Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve the primary amine (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq).

-

Slowly add the amine solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.[10]

Protocol for the Reduction of a Nitrile to a Primary Amine

This protocol outlines the reduction of a 3-cyano-2-methoxybenzamide derivative to the corresponding primary amine using LiAlH₄.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Cyano-2-methoxybenzamide Derivative | - | 1.0 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 - 3.0 | 2.0 - 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | - | - |

| 1 M NaOH (aq) | - | - | - |

| Water | - | - | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 3-cyano-2-methoxybenzamide derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 1 M NaOH (aq), and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the primary amine.

References

-

PubChem. (n.d.). 3-cyano-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PubMed Central. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

-

Química Orgánica. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

-

ScienceMadness. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

ResearchGate. (2025). Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 3. peptide.com [peptide.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium-Catalyzed Architectures of 3-Cyano-2-methoxybenzoic Acid

[1][2]

Executive Summary

3-Cyano-2-methoxybenzoic acid (CAS 406938-74-7) represents a highly functionalized aromatic scaffold utilized in the synthesis of cytokine inhibitors, mineralocorticoid receptor antagonists, and antitussive agents.[1] Its unique substitution pattern—featuring an electron-donating methoxy group ortho to an electron-withdrawing cyano group—creates a distinct electronic "push-pull" system that challenges standard catalytic manifolds.[1]

This guide details two critical palladium-catalyzed workflows:

-

Constructive Synthesis: The installation of the nitrile moiety via Pd-catalyzed cyanation (Rosenmund-von Braun type).[1]

-

Divergent Functionalization: The exploitation of the carboxylic acid as a Directing Group (DG) for distal C–H activation at the C6 position.

Chemical Logic & Retrosynthetic Analysis

The reactivity of 3-cyano-2-methoxybenzoic acid is governed by the interplay between the Carboxyl (DG) , the Methoxy (Blocking/Electronic) , and the Cyano (Electronic) groups.

-

Steric Crowding: The C2-methoxy group forces the C1-carboxyl group out of planarity, potentially inhibiting formation of the planar palladacycle required for C–H activation unless specific ligands (e.g., MPAA) are used.

-

Electronic Deactivation: The C3-cyano group is strongly electron-withdrawing, making the ring electron-deficient.[1] This facilitates oxidative addition (if halogenated) but makes electrophilic palladation (C–H activation) kinetically slower, requiring higher temperatures or silver additives.

Pathway Visualization

The following diagram illustrates the catalytic divergence points for this scaffold.

Figure 1: Catalytic divergence map. The scaffold can be synthesized via cyanation (Blue path) and further diversified via C-H activation (Green path).

Protocol A: Synthesis via Pd-Catalyzed Cyanation

Objective: Synthesis of 3-cyano-2-methoxybenzoic acid from its bromo-precursor. Context: While classical copper-mediated cyanation requires harsh conditions, Pd(0)-catalyzed cyanation using Zn(CN)₂ offers a milder alternative compatible with the methoxy ether.[1]

Mechanism & Critical Parameters[1]

-

Catalytic Cycle: Oxidative Addition (Ar-Br to Pd) → Transmetallation (Zn-CN to Pd) → Reductive Elimination (Ar-CN).[1]

-

Ligand Choice: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Triphenylphosphine (PPh₃) are preferred to stabilize the Pd(II)-cyano intermediate, which is prone to forming inactive resting states.

-

Additives: Zinc powder is often added to keep the catalyst active (reducing Pd(II) back to Pd(0)).

Detailed Experimental Protocol

Substrate: Methyl 3-bromo-2-methoxybenzoate (Esterification of the acid is recommended prior to cyanation to prevent carboxylate poisoning of the Pd-center).[1]

| Reagent | Equivalents | Role |

| Methyl 3-bromo-2-methoxybenzoate | 1.0 equiv | Substrate |

| Zn(CN)₂ | 0.6 equiv | Cyanating Agent |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| DMF (Anhydrous) | Solvent (0.2 M) | Medium |

| Conditions | 120°C / 12-16 h | Inert Atmosphere (N₂) |

Step-by-Step Workflow:

-

Setup: In a glovebox or under active N₂ flow, charge a dried Schlenk tube with the bromo-ester (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Solvation: Add anhydrous DMF (degassed). Note: Oxygen exclusion is critical; sparge DMF with N₂ for 15 mins before use.[1]

-

Reaction: Seal the vessel and heat to 120°C. Monitor via LC-MS. The product peak (M+H) should appear with a distinct nitrile stretch in IR (approx. 2230 cm⁻¹).

-

Workup (Safety Critical):

-

Hydrolysis (Optional): To obtain the free acid, treat the isolated ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 4 hours. Acidify carefully to pH 3 with 1M HCl to precipitate 3-cyano-2-methoxybenzoic acid.[1]

Protocol B: C6-Selective C–H Functionalization

Objective: Functionalization of the "distal" C6 position using the carboxylic acid as a directing group.[1] Significance: This reaction constructs highly substituted pharmacophores without pre-functionalization (e.g., halogenation) at the C6 position.

Mechanism: Concerted Metalation-Deprotonation (CMD)

The reaction proceeds via a Pd(II)/Pd(0) cycle. The carboxylate binds to Pd(II), positioning it near the ortho-C–H bond. A carbonate or acetate base assists in the cleavage of the C–H bond via a six-membered transition state.

-

Regioselectivity: The C2-methoxy group blocks the C2 position.[1] The C6 position is sterically accessible and electronically activated by the meta-cyano group (inductive effect).

Detailed Experimental Protocol (Fujiwara-Moritani Type)

Substrate: 3-Cyano-2-methoxybenzoic Acid.[1][3] Coupling Partner: Ethyl Acrylate (or styrenes).

| Component | Specification | Function |

| Catalyst | Pd(OAc)₂ (10 mol%) | C-H Activator |

| Ligand | Ac-Ile-OH (20 mol%) | MPAA Ligand (Accelerates CMD) |

| Oxidant | Ag₂CO₃ (1.0 equiv) | Regenerates Pd(II) |

| Base | Na₂HPO₄ (2.0 equiv) | Proton shuttle |

| Solvent | t-Amyl Alcohol (t-AmOH) | Promotes high T without reflux |

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a reaction vial, combine Pd(OAc)₂ and N-Acetyl-L-isoleucine (Ac-Ile-OH) in t-AmOH.[1] Stir at ambient temperature for 15 mins to form the active Pd-ligand complex.[1]

-

Substrate Addition: Add 3-cyano-2-methoxybenzoic acid (1.0 equiv), Ag₂CO₃ (1.0 equiv), and Na₂HPO₄.

-

Olefin Addition: Add Ethyl Acrylate (2.0 equiv).

-

Reaction: Seal and heat to 110°C for 18–24 hours.

-

Checkpoint: The reaction mixture will turn black (precipitating Ag(0)) as the reaction proceeds.

-

-

Purification:

-

Filter hot through Celite (washing with MeOH/DCM).

-

Concentrate and purify via reverse-phase HPLC (Acidic mobile phase to keep the product protonated) or flash chromatography (DCM/MeOH + 1% AcOH).

-

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Cyanation) | Pd Catalyst Poisoning | Switch to Pd₂(dba)₃ + dppf. Ensure DMF is strictly anhydrous. |

| Homocoupling (Ar-Ar) | Slow Transmetallation | Add catalytic Zn dust (10 mol%) to the cyanation mixture.[1] |

| No Reaction (C-H Act.) | Steric hindrance of OMe | Increase temperature to 130°C; switch solvent to HFIP (Hexafluoroisopropanol) to boost electrophilicity. |

| Decarboxylation | Overheating / Ag salt | Lower temperature to 90°C. Avoid Ag salts if possible; use Benzoquinone (BQ) as oxidant. |

References

-

Synthesis of Cyano-Benzoic Acids: European Patent EP 2486004 B1.[1] "Sulphone compounds for use in the treatment of obesity." (Example 36 details the cyanation of the bromo-methoxy precursor).

-

Pd-Catalyzed Cyanation Methodology: Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a benchmark for the palladium-catalyzed cyanation of aryl halides."[1] Chemical Communications.[4][5] (General protocol adaptation).

-

Carboxyl-Directed C-H Activation: Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.[5] (Mechanistic basis for Ac-Ile-OH ligand).

-

Ortho-C-H Functionalization of Benzoic Acids: Giri, R., et al. (2014). "Pd-Catalyzed C–H Functionalization of Benzoic Acids." Chemical Reviews.

Sources

- 1. 89469-52-3|4-Cyano-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 3. CN116768859A - ç¨äºæ²»çççç¸å ³ç¾ç çåå§å¶ - Google Patents [patents.google.com]

- 4. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling Reactions with 3-Cyano-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of 3-Cyano-2-methoxybenzoic Acid in Medicinal Chemistry

3-Cyano-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a methoxy group—on the aromatic ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The cyano and methoxy substituents modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological profile of its derivatives.

This guide provides a comprehensive overview of the key considerations and detailed protocols for performing successful amide coupling reactions with 3-Cyano-2-methoxybenzoic Acid.

Mechanistic Insights and Strategic Considerations

Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2] The direct reaction is generally not feasible under mild conditions. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate.

The Role of Substituents in 3-Cyano-2-methoxybenzoic Acid

The reactivity of 3-Cyano-2-methoxybenzoic Acid in amide coupling reactions is influenced by the electronic and steric effects of its substituents:

-

2-Methoxy Group (ortho-position): The methoxy group at the ortho position exerts a significant "ortho effect." This effect is a combination of steric hindrance and electronic interactions. Sterically, the methoxy group can hinder the approach of the coupling reagent and the amine to the carboxylic acid. Electronically, the methoxy group is electron-donating through resonance and electron-withdrawing through induction. The interplay of these factors can influence the acidity of the carboxylic acid and the reactivity of the activated intermediate.

-

3-Cyano Group (meta-position): The cyano group is a strong electron-withdrawing group through both induction and resonance. This increases the acidity of the carboxylic acid, which can be beneficial for the initial activation step.

A thorough understanding of these effects is crucial for selecting the appropriate coupling reagents and optimizing reaction conditions to achieve high yields and purity.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical for a successful amide coupling reaction. Several classes of reagents are commonly used, each with its own advantages and disadvantages.

| Coupling Reagent Class | Examples | Strengths | Considerations |

| Carbodiimides | EDC, DCC, DIC | Readily available, effective for a wide range of substrates.[3] | Can lead to racemization in chiral substrates; DCC can form an insoluble urea byproduct.[3] |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | High coupling efficiency, low racemization, particularly effective for sterically hindered substrates.[4] | Can be more expensive than carbodiimides. |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization. | Can be sensitive to moisture. |

For substrates like 3-Cyano-2-methoxybenzoic Acid, where steric hindrance from the ortho-methoxy group may be a factor, aminium/uronium salt-based reagents such as HATU are often a good first choice due to their high reactivity.[4] Carbodiimides like EDC , often used in conjunction with additives, also represent a robust and cost-effective option.

The Importance of Additives

Additives are frequently used with coupling reagents to improve reaction rates, minimize side reactions, and suppress racemization (in the case of chiral amines).

| Additive | Role |

| Hydroxybenzotriazoles (HOBt, HOAt) | Forms a more stable and selective active ester with the carboxylic acid, reducing side reactions and racemization.[5] |

| OxymaPure® | A non-explosive alternative to HOBt/HOAt with high reactivity and low racemization potential.[6] |

| 4-(Dimethylamino)pyridine (DMAP) | A highly effective acylation catalyst, often used in small amounts. |

Experimental Protocols

The following protocols provide a starting point for the amide coupling of 3-Cyano-2-methoxybenzoic Acid. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that may be less reactive due to steric hindrance or electronic effects.

Workflow for HATU-Mediated Amide Coupling

Caption: General workflow for HATU-mediated amide coupling.

Materials:

| Reagent/Material | Purpose | Typical Quantity |

| 3-Cyano-2-methoxybenzoic Acid | Starting material | 1.0 eq. |

| Amine | Nucleophile | 1.0 - 1.2 eq. |

| HATU | Coupling reagent | 1.1 - 1.3 eq. |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | 2.0 - 3.0 eq. |

| Anhydrous N,N-Dimethylformamide (DMF) | Solvent | - |

| Ethyl acetate | Extraction solvent | - |

| 1 M HCl (aq) | Aqueous wash | - |

| Saturated NaHCO₃ (aq) | Aqueous wash | - |

| Brine | Aqueous wash | - |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | - |

Procedure:

-

To a solution of 3-Cyano-2-methoxybenzoic Acid (1.0 eq.) in anhydrous DMF, add the desired amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.1-1.3 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, recrystallization, or preparative HPLC to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective alternative to HATU and is suitable for many amine substrates.

Workflow for EDC/HOBt-Mediated Amide Coupling

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Materials:

| Reagent/Material | Purpose | Typical Quantity |

| 3-Cyano-2-methoxybenzoic Acid | Starting material | 1.0 eq. |

| Amine | Nucleophile | 1.0 - 1.2 eq. |

| EDC hydrochloride | Coupling reagent | 1.1 - 1.5 eq. |

| HOBt | Additive | 1.1 - 1.3 eq. |

| Triethylamine (TEA) or DIPEA | Base (if amine salt is used) | 1.0 - 1.2 eq. |

| Anhydrous Dichloromethane (DCM) or DMF | Solvent | - |

| Ethyl acetate or DCM | Extraction solvent | - |

| 1 M HCl (aq) | Aqueous wash | - |

| Saturated NaHCO₃ (aq) | Aqueous wash | - |

| Brine | Aqueous wash | - |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | - |

Procedure:

-

Dissolve 3-Cyano-2-methoxybenzoic Acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.3 eq.) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add 1.0-1.2 equivalents of a non-nucleophilic base like TEA or DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.1-1.5 eq.) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the mixture with ethyl acetate or DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficiently reactive coupling reagent; Steric hindrance | Switch to a more powerful coupling reagent like HATU or PyBOP. Increase the reaction temperature or prolong the reaction time. |

| Poor quality of reagents | Use fresh, high-purity coupling reagents and anhydrous solvents. | |

| Formation of Side Products | N-acylurea formation (with carbodiimides) | Ensure an additive like HOBt or OxymaPure is used.[7] |

| Racemization of chiral amines | Perform the reaction at a lower temperature (0 °C) and use an additive like HOBt or HOAt. | |

| Difficult Purification | Water-soluble byproducts (from EDC) | Perform thorough aqueous washes during the work-up. |

| Insoluble byproducts (dicyclohexylurea from DCC) | If DCC is used, filter the reaction mixture before work-up. |

Conclusion

Amide coupling reactions involving 3-Cyano-2-methoxybenzoic Acid are a reliable method for the synthesis of a wide array of substituted benzamides. A careful selection of coupling reagents, additives, and reaction conditions is paramount to achieving high yields and purity, especially given the potential for steric hindrance from the ortho-methoxy group. The protocols provided herein serve as a robust starting point for researchers in their synthetic endeavors.

References

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

- Google Patents. Process for preparing 3-methoxypropiophenone.

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

- Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.

-

MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

-

ResearchGate. Coupling Reagents. Available at: [Link]

-

Aapptec. Coupling Reagents. Available at: [Link]

-

PubMed. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Available at: [Link]

-

ResearchGate. Using aniline derivatives 37 for synthesis of thiadiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives 38. Available at: [Link]

- Google Patents. Preparation method of benzoic acid amide compounds.

-

ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available at: [Link]

-

ResearchGate. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

-

Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

National Institutes of Health. Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C–N Cleavage of Tertiary Amines. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

National Institutes of Health. (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Available at: [Link]

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 [mdpi.com]

- 2. hepatochem.com [hepatochem.com]

- 3. peptide.com [peptide.com]

- 4. growingscience.com [growingscience.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bachem.com [bachem.com]

Application Notes & Protocols for the Esterification of 3-Cyano-2-methoxybenzoic Acid

Introduction: Strategic Esterification of a Key Building Block

3-Cyano-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a methoxy ether—on a sterically substituted benzene ring makes it a versatile scaffold. However, these same features present unique challenges for chemical modification, particularly for the esterification of the carboxylic acid. The electron-withdrawing nature of the cyano group deactivates the carboxyl group towards nucleophilic attack, while the ortho-methoxy group can introduce steric hindrance.

The conversion of the carboxylic acid to an ester is a critical transformation, often required to modulate solubility, improve bioavailability in drug candidates, or to act as a protecting group during subsequent synthetic steps, such as modifications to the cyano group.[1] This document provides a detailed guide for researchers, outlining three robust methods for the esterification of 3-Cyano-2-methoxybenzoic Acid: the classic Fischer-Speier Esterification, the mild carbodiimide-mediated Steglich Esterification, and the powerful Mitsunobu Reaction. Each protocol is presented with an in-depth explanation of the underlying mechanism and experimental rationale to empower scientists to make informed decisions based on their specific synthetic goals, substrate sensitivity, and available resources.

Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)

Principle & Rationale

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[2][6]

A strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] For a substrate like 3-Cyano-2-methoxybenzoic Acid, the deactivating effect of the cyano group makes this enhanced electrophilicity crucial for the reaction to proceed at a reasonable rate. The primary advantages of this method are its low cost and simplicity. However, the harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups elsewhere in a molecule.

Caption: Fischer-Speier Esterification Mechanism.

Detailed Protocol: Synthesis of Methyl 3-Cyano-2-methoxybenzoate

Materials:

-

3-Cyano-2-methoxybenzoic Acid (1.0 eq)

-

Anhydrous Methanol (MeOH, ~20-50 eq, solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Cyano-2-methoxybenzoic Acid (e.g., 5.0 g).

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture until the acid dissolves completely.

-

Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with vigorous stirring. Caution: This addition is highly exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Work-up: Transfer the concentrated reaction mixture into a separatory funnel. Dilute with ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).

-

Neutralization: Carefully add saturated sodium bicarbonate solution in portions to neutralize the remaining acid.[8] Caution: CO₂ gas evolution will occur. Swirl the funnel gently and vent frequently until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 3-cyano-2-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[1]

Method 2: Steglich Esterification (Carbodiimide Coupling)

Principle & Rationale

The Steglich esterification is a highly efficient method for forming esters under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[9][10] The reaction was first described by Wolfgang Steglich in 1978.[10] It utilizes a carbodiimide, most commonly N,N'-Dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[10][11]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[12] While an alcohol can react directly with this intermediate, the reaction is often slow. DMAP acts as a superior acyl transfer agent; it attacks the O-acylisourea to form an N-acylpyridinium salt.[12] This new intermediate is extremely reactive towards the alcohol, leading to rapid ester formation. A key role of DMAP is to suppress a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which would otherwise lower the yield.[9][12] The main drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents but can typically be removed by filtration.[10]

Caption: Steglich Esterification Mechanism.

Detailed Protocol: Synthesis of Ethyl 3-Cyano-2-methoxybenzoate

Materials:

-

3-Cyano-2-methoxybenzoic Acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, 1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, sintered glass funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Cyano-2-methoxybenzoic Acid (e.g., 2.0 g, 1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq).

-

Dissolution: Add anhydrous DCM (e.g., 50 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Initiation: Cool the flask to 0°C using an ice-water bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (e.g., 10 mL). Add this DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Byproduct Removal: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel or a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Work-up: Transfer the filtrate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The acid wash removes residual DMAP, and the base wash removes any unreacted carboxylic acid.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-cyano-2-methoxybenzoate.

Method 3: Mitsunobu Reaction (Redox Condensation)

Principle & Rationale

The Mitsunobu reaction is a versatile and powerful method for synthesizing esters, particularly for sterically hindered alcohols or when inversion of stereochemistry at a chiral alcohol center is desired.[13] The reaction proceeds under very mild and neutral conditions, typically at or below room temperature.[14] It involves the use of a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The mechanism is initiated by the reaction of PPh₃ with the azodicarboxylate to form a betaine intermediate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is subsequently activated by the phosphonium salt, forming an oxyphosphonium species, which is an excellent leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the activated alcohol via an Sₙ2 reaction to form the desired ester.[15] The stereochemical inversion is a hallmark of this reaction. The main challenge in a Mitsunobu reaction is the purification, as it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate byproduct, which can be difficult to separate from the desired product.[13]

Caption: Mitsunobu Reaction Workflow.

Detailed Protocol: Synthesis of Isopropyl 3-Cyano-2-methoxybenzoate

Materials:

-

3-Cyano-2-methoxybenzoic Acid (1.0 eq)

-

Isopropanol (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Cyano-2-methoxybenzoic Acid (e.g., 1.0 g, 1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Add anhydrous THF (e.g., 40 mL) and stir at room temperature until a clear solution is obtained.

-

Initiation: Cool the solution to 0°C in an ice-water bath. Using a syringe, add DIAD (1.5 eq) dropwise over 20-30 minutes. The reaction is often accompanied by a color change from yellow/orange to colorless.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification Strategy: The primary challenge is removing the TPPO and hydrazine byproducts.

-

Direct Chromatography: The most straightforward method is to load the crude residue directly onto a silica gel column and elute with a hexane/ethyl acetate gradient. The byproducts are typically more polar than the desired ester.

-

Precipitation/Extraction: Alternatively, the crude residue can be dissolved in a minimal amount of DCM and a larger volume of diethyl ether or hexanes can be added to precipitate the TPPO. After filtration, the filtrate can be concentrated and purified by chromatography.

-

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure isopropyl 3-cyano-2-methoxybenzoate.

Summary and Comparison of Methods

The choice of esterification method depends critically on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Harsh: Strong acid (H₂SO₄), high temp (reflux) | Mild: Neutral pH, 0°C to room temperature | Mild: Neutral pH, 0°C to room temperature |

| Key Reagents | Strong Acid Catalyst | DCC/EDC, DMAP (catalytic) | PPh₃, DIAD/DEAD |

| Stoichiometry | Large excess of alcohol required | Near stoichiometric (1.1-1.2 eq) | Stoichiometric (1.2-1.5 eq) |

| Advantages | Inexpensive, simple setup, suitable for large scale | High yields, mild conditions, wide substrate scope | Very mild, effective for hindered alcohols, stereochemical inversion |

| Disadvantages | Requires harsh conditions, not for sensitive substrates | DCC is an allergen, DCU byproduct removal needed | Expensive reagents, stoichiometric byproducts (TPPO) complicate purification |

| Typical Work-up | Neutralization, extraction | Filtration of DCU, extraction | Primarily chromatographic purification |

References

-

JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. Available at: [Link]

-

Wikipedia. (2023). Steglich esterification. Wikipedia. Available at: [Link]

- Google Patents. (2014). CN103214396B - Production method of 3-cyanobenzoic acid.

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Truman ChemLab. Available at: [Link]

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

- Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.

-

Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2016). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl E-2-Butenoate. Organic Syntheses. Available at: [Link]

-

University of Colorado Boulder. Esterification of benzoic acid to methyl benzoate. Department of Chemistry & Biochemistry. Available at: [Link]

-

European Patent Office. (2000). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

-

ResearchGate. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]

-

ChemComplete. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Available at: [Link]

-

ResearchGate. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. Available at: [Link]

-

International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

- Google Patents. (2010). CN101891649A - Novel 3-cyano methyl benzoate preparing method.

-

American Chemical Society. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Journal of Organic Chemistry. Available at: [Link]

-

Ukrainian Chemical Journal. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available at: [Link]

-

MDPI. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts. Available at: [Link]

-

ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. Available at: [Link]

-

ResearchGate. (2007). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. Available at: [Link]

-